molecular formula C₁₄H₁₇N₃O₄S B116414 (s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid CAS No. 90505-36-5

(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid

Cat. No. B116414
CAS RN: 90505-36-5
M. Wt: 323.37 g/mol
InChI Key: ZQWBMXVEMVZOQI-LERPTODRSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrrolidine ring, a carbamic acid ester group, and a mercapto group . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry . The carbamic acid ester group is a functional group that consists of a carbonyl (C=O) and an alkoxyl (R-O-) group . The mercapto group (-SH) is a functional group that consists of a sulfur atom bonded to a hydrogen atom .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. The pyrrolidine ring could potentially be synthesized from cyclic or acyclic precursors . The carbamic acid ester group could be formed through the reaction of an alcohol with an isocyanate . The mercapto group could be introduced through a substitution reaction with a suitable sulfur-containing reagent .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrrolidine ring, a carbamic acid ester group, and a mercapto group . The pyrrolidine ring contributes to the three-dimensionality of the molecule and can influence its stereochemistry . The carbamic acid ester group and the mercapto group are functional groups that can participate in various chemical reactions .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions due to the presence of its functional groups. The pyrrolidine ring can participate in reactions such as ring-opening or ring-closing reactions . The carbamic acid ester group can undergo reactions such as hydrolysis or transesterification . The mercapto group can participate in reactions such as oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and stability . The carbamic acid ester group could influence the compound’s reactivity . The mercapto group could influence the compound’s odor .

Scientific Research Applications

Adrenergic Activity

  • Study: (Narvaez & Fernández, 1993)
    • Findings: This study investigated the adrenergic activity of alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionic acid and its methyl ester. The results indicated significant alpha and beta adrenergic activity in various experimental setups.

Synthesis and Pharmacological Studies

  • Study: (Meyer et al., 1981)
    • Findings: This research focused on the synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates. The asymmetrically substituted derivatives showed superior coronary vasodilation and antihypertensive activity compared to symmetrically substituted derivatives.

Synthesis of Radioactive Compounds

  • Study: (Choi et al., 1987)
    • Findings: This study detailed a nine-step microscale synthesis process for ethyl 2-amino-6-{[(4-fluorophenyl)methyl]amino}-3-pyridinyl-2,6-14C carbamate maleate, a radioactive compound used in research.

Mechanistic Insights into Reactions

  • Study: (Shi et al., 2010)
    • Findings: The study provided mechanistic insights into an unexpected carbon dioxide insertion reaction involving compounds like 1-[(4-nitrophenyl)-sulfonyl]-trans-2,5-pyrrolidinedicarboxylic acid methyl ester.

Stereoselectivity in Calcium Antagonists

  • Study: (Tamazawa et al., 1986)
    • Findings: This research synthesized enantiomers of YM-09730, a potent calcium antagonist, and evaluated their binding affinity and coronary vasodilating activity. The study determined the absolute configuration of the most potent enantiomer.

Synthesis of Anticancer Agents

  • Study: (Temple et al., 1983)
    • Findings: This study involved the synthesis of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia.

Synthesis of New Imidazo[1,2-a]pyridine-6-carbohydrazide Derivatives

  • Study: (Hosseini & Bayat, 2019)
    • Findings: This research achieved the synthesis of N-fused heterocyclic compounds including N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives through a five-component cascade reaction.

Safety And Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling the compound .

Future Directions

Future research on the compound could involve exploring its potential uses in various fields such as medicine or materials science. Additionally, research could be conducted to develop more efficient methods for its synthesis .

properties

IUPAC Name

(4-nitrophenyl)methyl (NE)-N-[1-[(3S)-3-sulfanylpyrrolidin-1-yl]ethylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-10(16-7-6-13(22)8-16)15-14(18)21-9-11-2-4-12(5-3-11)17(19)20/h2-5,13,22H,6-9H2,1H3/b15-10+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBMXVEMVZOQI-LERPTODRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2CCC(C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])/N2CC[C@@H](C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid

CAS RN

90505-36-5
Record name Carbamic acid, N-[1-[(3S)-3-mercapto-1-pyrrolidinyl]ethylidene]-, (4-nitrophenyl)methyl ester
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